N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide
Description
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a thiophen-3-yl group. The oxane ring is connected via a methylene linker to the benzamide core, which is further substituted with a trifluoromethyl group at the 3-position. This compound combines aromatic, heterocyclic, and fluorinated motifs, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S/c19-18(20,21)14-3-1-2-13(10-14)16(23)22-12-17(5-7-24-8-6-17)15-4-9-25-11-15/h1-4,9-11H,5-8,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWPZFGDUDYZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Diazepane Cores
Compound 9b : 4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide
- Key Differences: Replaces the oxane ring with a 1,4-diazepane ring linked via a butyl chain.
- Synthesis : Achieved via reflux of intermediates in THF with DIEA, yielding 56%.
- Implications : The diazepane’s flexibility may enhance receptor interaction but reduce metabolic stability compared to the rigid oxane.
Compound 9d : 4-(Thiophen-3-yl)-N-(4-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide
- Key Differences : Substituent position on the phenyl ring (2-CF₃ vs. 3-CF₃) alters electronic effects and steric hindrance.
- Synthesis : Yield of 59%, higher than analogs with ortho-substituents, suggesting favorable steric conditions.
Heterocyclic and Spirocyclic Derivatives
Compound 9h: N-(4-(4-(4-Cyanopyridin-2-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide
- Key Differences: Incorporates a 4-cyanopyridin-2-yl group on the diazepane.
- Synthesis : Lower yield (34%) due to challenges in introducing the nitrile group.
Compound 9j: N-(4-(6-(4-Cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide
- Key Differences : Uses a spirocyclic 2,6-diazaspiro[3.3]heptane core, conferring conformational rigidity.
- Synthesis : Yield of 47%, indicating that spirocyclic systems are synthetically accessible but require precise optimization.
Oxane and Thiazole-Based Analogues
Compound from : N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Key Differences: Replaces thiophene with a thiazole ring and introduces a 1,2,4-oxadiazole on the benzamide.
- Implications : The thiazole-oxadiazole combination may enhance target affinity but complicate synthesis.
Physicochemical and Pharmacological Comparisons
Key Findings and Implications
- Structural Rigidity vs. Flexibility : The oxane core in the target compound likely improves metabolic stability compared to diazepane analogs but may reduce adaptability in binding pockets.
- Ortho-substituted analogs (e.g., 9d) show higher yields, suggesting synthetic feasibility.
- Heterocyclic Diversity : Thiazole and oxadiazole motifs () introduce additional hydrogen-bonding sites, which could improve target affinity but require advanced synthetic strategies.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic pathway for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide can be divided into three critical components:
- 3-(Trifluoromethyl)benzoic acid (carboxylic acid precursor)
- [4-(Thiophen-3-yl)oxan-4-yl]methanamine (amine precursor)
- Amide bond formation between the two precursors
3-(Trifluoromethyl)benzoic Acid Synthesis
This commercially available compound can also be synthesized via:
[4-(Thiophen-3-yl)oxan-4-yl]methanamine Synthesis
This intermediate requires constructing the oxane (tetrahydropyran) ring fused to a thiophene moiety:
- Step 1 : Thiophen-3-yl magnesium bromide reacts with 4-oxo-tetrahydropyran-4-carbonitrile in a Grignard addition, followed by hydrolysis to yield 4-(thiophen-3-yl)oxan-4-carbaldehyde.
- Step 2 : Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride produces the primary amine.
Synthetic Routes and Methodological Variations
Amide Coupling Strategies
The final step involves coupling 3-(trifluoromethyl)benzoic acid with [4-(thiophen-3-yl)oxan-4-yl]methanamine. Key methods include:
Carbodiimide-Mediated Coupling
- Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole).
- Conditions : DCM or DMF solvent, 0°C to room temperature, 12–24 hours.
- Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).
Uranium-Based Coupling Agents
- Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) or HBTU.
- Conditions : DMF, DIEA (N,N-diisopropylethylamine), 0°C to room temperature, 6–8 hours.
- Yield : 75–80% with reduced epimerization risk.
Mixed Anhydride Method
Comparative Efficiency of Coupling Methods
| Method | Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carbodiimide | EDCI/HOBt | DCM | 24 | 68 | 95 |
| Uranium-based | HATU/DIEA | DMF | 6 | 78 | 98 |
| Mixed Anhydride | ClCO₂iBu/NMM | THF | 2 | 62 | 90 |
Optimization of Critical Reaction Parameters
Solvent Effects
Temperature Control
Purification Techniques
- Flash chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.89 (d, J = 7.8 Hz, 1H), 7.68 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 7.7 Hz, 1H), 7.32 (dd, J = 5.1, 1.2 Hz, 1H, thiophene), 6.98 (dd, J = 5.1, 3.0 Hz, 1H), 6.87 (dd, J = 3.0, 1.2 Hz, 1H), 3.95–3.85 (m, 2H, oxane), 3.72–3.62 (m, 2H), 3.45 (s, 2H, CH₂NH), 2.25–2.15 (m, 2H), 2.05–1.95 (m, 2H).
- ¹³C NMR : δ 167.5 (C=O), 139.8–126.2 (ArC), 124.5 (q, J = 272 Hz, CF₃), 72.4 (oxane C-4), 44.8 (CH₂NH), 34.1, 29.7 (oxane CH₂).
- HRMS : Calculated for C₂₀H₁₉F₃N₂O₂S [M+H]⁺: 409.1194; Found: 409.1191.
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